molecular formula C18H19NaO5S B14030937 sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate

sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate

Katalognummer: B14030937
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: HBVSSZJQFZAJLK-WAMZTSNFSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound with a unique structure. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and a sulfate group. The compound’s structure includes a cyclopenta[a]phenanthrene core, which is a common motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves multiple steps. The initial step often includes the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of deuterium atoms through specific deuteration reactions. The final step involves the sulfonation of the hydroxyl group to form the sulfate ester. Reaction conditions may include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, which require specialized equipment and safety protocols due to the handling of deuterium gas. The sulfonation step is typically carried out using sulfur trioxide or chlorosulfonic acid in the presence of a base to neutralize the resulting acid.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The sulfate ester can be reduced to the corresponding alcohol.

    Substitution: The deuterium atoms can be replaced with hydrogen or other isotopes under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the sulfate ester may produce the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate has several scientific research applications:

    Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.

    Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.

    Medicine: Investigated for its potential therapeutic effects due to its unique structure and isotopic composition.

    Industry: Utilized in the development of new materials and catalysts due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to unique biochemical effects. The sulfate group can participate in various biochemical pathways, including sulfation reactions that modify proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium picosulfate: A similar sulfate ester used as a laxative.

    Deuterated steroids: Compounds with deuterium atoms incorporated into their structure for metabolic studies.

    Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures used in various biological and chemical applications.

Uniqueness

The uniqueness of sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate lies in its combination of deuterium atoms and a sulfate group, which imparts distinct chemical and biological properties. This makes it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C18H19NaO5S

Molekulargewicht

373.4 g/mol

IUPAC-Name

sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17-,18-;/m0./s1/i7D2,10D;

InChI-Schlüssel

HBVSSZJQFZAJLK-WAMZTSNFSA-M

Isomerische SMILES

[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)OS(=O)(=O)[O-].[Na+]

Kanonische SMILES

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.